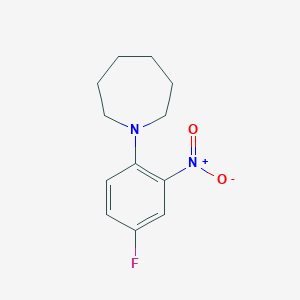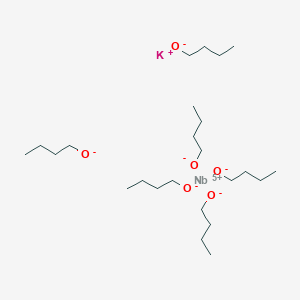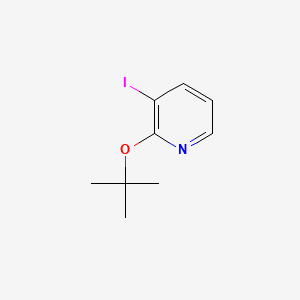
Nickel tin oxide dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel tin oxide dihydrate is a chemical compound with the formula NiSnO3·2H2O. It is a crystalline material that combines the properties of nickel and tin oxides. This compound is of interest due to its unique chemical and physical properties, which make it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Nickel tin oxide dihydrate can be synthesized through various methods, including sol-gel, hydrothermal, and co-precipitation techniques. The sol-gel method involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination. The hydrothermal method involves reacting nickel and tin salts in an aqueous solution under high temperature and pressure. The co-precipitation method involves the simultaneous precipitation of nickel and tin hydroxides from a mixed solution of their salts, followed by filtration, washing, and drying.
Industrial Production Methods: In industrial settings, this compound is typically produced using the sol-gel method due to its ability to produce high-purity and homogeneous materials. The process involves the following steps:
- Dissolution of nickel and tin salts in a suitable solvent.
- Addition of a gelling agent to form a gel.
- Aging of the gel to allow for complete hydrolysis and polycondensation.
- Drying and calcination of the gel to obtain the final product.
化学反応の分析
Types of Reactions: Nickel tin oxide dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound can be oxidized to form higher oxidation state compounds.
Reduction: Reducing agents like hydrogen gas or sodium borohydride can reduce this compound to lower oxidation state compounds.
Substitution: this compound can undergo substitution reactions with halogens or other reactive species to form substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel and tin oxides in higher oxidation states, while reduction may produce metallic nickel and tin.
科学的研究の応用
Nickel tin oxide dihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties and reactivity.
Biology: Investigated for its potential use in biosensors and bioimaging due to its optical properties.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials such as ceramics, coatings, and electronic devices.
作用機序
The mechanism by which nickel tin oxide dihydrate exerts its effects is primarily through its interaction with molecular targets and pathways. For example, as a catalyst, it facilitates chemical reactions by providing an active surface for reactants to adsorb and react. In biological applications, its optical properties enable it to interact with biological molecules for imaging or sensing purposes.
類似化合物との比較
Nickel tin oxide dihydrate can be compared with other similar compounds such as:
Nickel oxide (NiO): A simple oxide of nickel with similar catalytic properties but lacks the combined benefits of tin.
Tin oxide (SnO2): Known for its excellent electrical conductivity and used in gas sensors, but does not have the magnetic properties of nickel.
Nickel cobalt oxide (NiCo2O4): Another mixed metal oxide with enhanced electrochemical properties, often used in battery applications.
This compound is unique in that it combines the properties of both nickel and tin oxides, offering a balance of catalytic, optical, and magnetic properties that make it suitable for a wide range of applications.
特性
IUPAC Name |
dioxido(oxo)tin;nickel(2+);dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.2H2O.3O.Sn/h;2*1H2;;;;/q+2;;;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGXCMDMJSMOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-][Sn](=O)[O-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4NiO5Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16,18,21(53),22,24,27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene](/img/structure/B8203443.png)







